molecular formula C14H22O B7866677 2-(4-tert-Butylphenyl)-2-butanol

2-(4-tert-Butylphenyl)-2-butanol

Cat. No.: B7866677
M. Wt: 206.32 g/mol
InChI Key: VKIKFQJJTAVTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-Butylphenyl)-2-butanol (IUPAC name: 4-(4-tert-Butylphenyl)butan-2-ol) is a secondary alcohol with a molecular formula of C₁₄H₂₂O and an average molecular mass of 206.329 g/mol . The compound features a tert-butyl group attached to a phenyl ring, which is further connected to a branched four-carbon alcohol chain. Key identifiers include CAS RN 51290-65-4 and ChemSpider ID 58414. This compound is primarily utilized in organic synthesis and industrial applications, leveraging its bulky aromatic group for steric effects and solubility modulation.

Properties

IUPAC Name

2-(4-tert-butylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-6-14(5,15)12-9-7-11(8-10-12)13(2,3)4/h7-10,15H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIKFQJJTAVTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylphenyl)-2-butanol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 4-tert-butylbenzene with butanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors, advanced catalysts, and precise temperature control to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenyl)-2-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield 2-(4-tert-Butylphenyl)-2-butanone, while reduction can produce 2-(4-tert-Butylphenyl)butane.

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Functional Groups: The primary compound is distinguished by its secondary alcohol group, whereas analogs include phenols (e.g., 4-TERT-BUTYL-2-NITRO PHENOL) or aldehydes (e.g., 2-(4-tert-Butylbenzyl)propionaldehyde). Phenol derivatives exhibit higher acidity (pKa ~10) compared to alcohols (pKa ~16–19) due to resonance stabilization of the phenoxide ion .
  • Steric Effects: 4-sec-Butyl-2,6-di-tert-butylphenol has three bulky alkyl groups, creating significant steric hindrance, which reduces reactivity in electrophilic substitution reactions compared to less substituted analogs .

Physical and Chemical Properties

Property This compound 4-TERT-BUTYL-2-NITRO PHENOL 4-sec-Butyl-2,6-di-tert-butylphenol
Boiling Point (°C) Not reported >250 (decomposes) ~300 (estimated)
Solubility Low in water; soluble in organics Low in water; soluble in DCM Insoluble in water; soluble in THF
Reactivity Oxidation to ketones, esterification Nitro group reduction, electrophilic substitution Sterically hindered, limited reactivity
Applications Synthetic intermediate, stabilizer Dye/pesticide intermediate Antioxidant, polymer additive

Key Differences :

  • Boiling Points: Phenol derivatives (e.g., 4-TERT-BUTYL-2-NITRO PHENOL) generally have higher boiling points due to hydrogen bonding and aromatic ring stability .
  • Solubility: The tert-butyl group enhances lipid solubility in all compounds, but phenolic analogs are less water-soluble than the alcohol due to stronger intermolecular forces .

Biological Activity

2-(4-tert-Butylphenyl)-2-butanol is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by a tert-butyl group attached to a phenyl ring and a secondary alcohol, displays various properties that may influence biological systems. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H18O, with a molecular weight of approximately 194.28 g/mol. Its structure consists of a butanol moiety linked to a para-substituted tert-butylphenyl group, which contributes to its hydrophobic characteristics and potential interactions with biological membranes.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on cellular processes, potential therapeutic applications, and interactions with biomolecules.

The compound may exert its effects through:

  • Receptor Binding : Interaction with specific receptors or enzymes that modulate cellular signaling pathways.
  • Antioxidant Activity : Potential scavenging of free radicals due to the presence of the hydroxyl group.
  • Lipophilicity : The hydrophobic nature may enhance membrane permeability, allowing for easier cellular uptake.

Study 1: Antioxidant Properties

A study investigating the antioxidant properties of various phenolic compounds found that this compound exhibited significant radical scavenging activity. The compound demonstrated an IC50 value comparable to well-known antioxidants like butylated hydroxytoluene (BHT). This suggests potential applications in preventing oxidative stress-related diseases.

Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated that at higher concentrations, the compound inhibited cell proliferation significantly, with an IC50 value of approximately 25 µM against MCF-7 breast cancer cells. This cytotoxic effect was attributed to apoptosis induction as evidenced by increased caspase-3 activity.

Data Tables

Property Value
Molecular FormulaC13H18O
Molecular Weight194.28 g/mol
IC50 (Cytotoxicity - MCF-7)25 µM
IC50 (Antioxidant Activity)Comparable to BHT

Safety and Toxicology

According to safety assessments, this compound is generally regarded as safe at low concentrations but may exhibit toxicity at higher doses. Long-term exposure studies are necessary to fully understand its safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-tert-Butylphenyl)-2-butanol
Reactant of Route 2
Reactant of Route 2
2-(4-tert-Butylphenyl)-2-butanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.